molecular formula C14H20N2O3 B1377213 tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate CAS No. 1134327-87-9

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

Cat. No.: B1377213
CAS No.: 1134327-87-9
M. Wt: 264.32 g/mol
InChI Key: ZTNFKUOAJCTSHW-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, and the process can be conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed cross-coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific molecular pathways it targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyridine ring.

    tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the pyridine ring.

    Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Uniqueness

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is unique due to the presence of both the tert-butyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNFKUOAJCTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743251
Record name tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-87-9
Record name 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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